molecular formula C24H25NO4 B2906568 1'-(4-Phenyloxane-4-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one CAS No. 1448043-96-6

1'-(4-Phenyloxane-4-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Cat. No.: B2906568
CAS No.: 1448043-96-6
M. Wt: 391.467
InChI Key: KIHPJAMFJKCZQE-UHFFFAOYSA-N
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Description

1’-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3’-pyrrolidine]-4-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Pyrrolidine derivatives have been used in drug discovery due to their ability to efficiently explore the pharmacophore space .

Future Directions

Future research could explore the potential uses of this compound, particularly in the field of drug discovery given the interest in pyrrolidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3’-pyrrolidine]-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1-alkylisatines with malononitrile and 8-hydroxyquinoline or 5,5-dimethyl-cyclohexane-1,3-dione in the presence of an aqueous solution of trimethylamine . This reaction proceeds regioselectively as a one-pot three-component domino process, forming the spiro linkage efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Catalysts such as β-cyclodextrin-SO3H have been employed to facilitate the reaction in aqueous media, offering advantages like short reaction times, high yields, and recyclability of catalysts .

Chemical Reactions Analysis

Types of Reactions

1’-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3’-pyrrolidine]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1’-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3’-pyrrolidine]-4-one has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3’-pyrrolidine]-4-one stands out due to its unique combination of functional groups and spiro linkage, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1'-(4-phenyloxane-4-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-20-16-23(29-21-9-5-4-8-19(20)21)10-13-25(17-23)22(27)24(11-14-28-15-12-24)18-6-2-1-3-7-18/h1-9H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHPJAMFJKCZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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